N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine
Description
N-{2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group at position 2 and an ethyl chain terminating in a 3-nitro-2-pyridinamine moiety. Its molecular formula is C₁₇H₁₆N₄O₂S, with a molecular weight of 340.40 g/mol.
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-4-6-13(7-5-12)17-20-14(11-24-17)8-10-19-16-15(21(22)23)3-2-9-18-16/h2-7,9,11H,8,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTVPKMWYMEYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the 4-Methylphenyl Group:
Formation of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and formaldehyde.
Final Coupling: The final step involves coupling the thiazole and pyridine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include amine derivatives.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving nitro or thiazole groups.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target specific enzymes or receptors, particularly those involved in oxidative or reductive processes.
Pathways Involved: The compound may influence various biochemical pathways, including those involving electron transfer or redox reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Pyridine Moieties
N2-(3-Pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine ()
- Structure : Thiazole ring substituted with 4-methoxyphenyl (position 4) and 3-pyridylamine (position 2).
- Molecular Formula : C₁₅H₁₃N₃OS.
- Key Differences :
- Lacks the ethyl linker and nitro group present in the target compound.
- Methoxy group (electron-donating) vs. methylphenyl (electron-neutral) on thiazole.
- Implications : The methoxy group may enhance solubility compared to the methylphenyl group but reduce lipophilicity, affecting membrane permeability .
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine ()
- Structure : Thiazole substituted with benzodioxin (position 4) and pyridinamine (position 2).
- Molecular Formula : C₁₅H₁₂N₂O₂S.
- Key Differences :
- Benzodioxin substituent introduces oxygen atoms, increasing polarity.
- Absence of nitro group and ethyl chain.
- Implications : The benzodioxin group may confer antioxidant properties, whereas the nitro group in the target compound could enhance electrophilic reactivity .
Thiazole-Containing Pharmacologically Active Compounds
Mirabegron ()
- Structure : Thiazole linked to an acetamide group and β3-adrenergic receptor-targeting moieties.
- Molecular Formula : C₂₁H₂₄N₄O₂S.
- Key Differences :
- Larger molecular weight (396.5 g/mol) due to extended alkyl chains and aromatic systems.
- Contains a hydroxy-phenylethyl group critical for β3 receptor agonism, unlike the nitro-pyridine in the target compound.
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enamide ()
- Structure: Complex thiazole with cyano, enamide, and chloro-methoxy-phenyl substituents.
- Molecular Formula : C₂₄H₂₁ClN₄O₄S.
- Key Differences: Multiple substituents increase steric hindrance and molecular weight (496.98 g/mol). Chlorine and cyano groups enhance electrophilicity compared to the target compound’s nitro group.
- Implications : Such structural complexity may improve binding affinity but reduce synthetic accessibility .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | N2-(3-Pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Mirabegron |
|---|---|---|---|
| Molecular Weight (g/mol) | 340.40 | 283.35 | 396.50 |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Solubility (mg/mL) | 0.12 (Low) | 0.45 (Moderate) | 0.09 (Low) |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
Key Observations :
- The target compound’s nitro group contributes to its lower solubility compared to the methoxy-substituted analogue.
Biological Activity
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and findings from various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-{...} | 10 | Staphylococcus aureus |
| N-{...} | 15 | Escherichia coli |
| N-{...} | 12 | Candida albicans |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective at low concentrations, suggesting potential for therapeutic applications in treating infections.
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cell lines. The compound's mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.
Case Study: Anticancer Effects
A study evaluated the effects of this compound on breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased levels of caspase-3 activity.
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural characteristics. Modifications at specific positions on the thiazole ring or the attached phenyl group can enhance or diminish activity.
Key Findings:
- Electronegative Substituents: The presence of electronegative atoms such as fluorine or chlorine at the para position on the phenyl moiety has been shown to enhance antifungal activity due to increased lipophilicity and better interaction with target enzymes .
- Thiazole Ring Modifications: Variations in substituents on the thiazole ring impact both antimicrobial and anticancer activities, suggesting that careful design can optimize therapeutic efficacy.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining its safety profile in potential clinical applications.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | 75% |
| Half-life | 6 hours |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres. Catalysts such as palladium or copper (e.g., CuBr in ) are critical for coupling reactions, while solvents like DMF or toluene ensure solubility and reaction efficiency . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity, as demonstrated in similar thiazole derivatives . Monitoring reaction progress using TLC or HPLC is advised to optimize intermediate steps .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of the compound?
- Methodological Answer : Comprehensive characterization requires H NMR and C NMR to verify proton and carbon environments, particularly for distinguishing nitro, thiazole, and pyridine groups . IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1500–1350 cm), while HRMS (ESI) confirms molecular weight . X-ray crystallography, though not directly cited here, is recommended for resolving complex stereochemistry in analogous compounds .
Q. How can researchers conduct preliminary bioactivity screening for this compound?
- Methodological Answer : Initial screening should focus on in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs. For example, thiazole-containing compounds are often tested for antimicrobial or kinase inhibition activity using microdilution assays or fluorescence-based enzymatic assays . Cell viability assays (e.g., MTT on cancer cell lines) can assess cytotoxicity, as seen in studies of similar nitro-pyridine derivatives .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Validate purity using HPLC (>95%) and replicate assays under standardized conditions . Cross-reference results with structural analogs (e.g., pyridazine-thiazole hybrids in ) to identify structure-activity trends. Consider meta-analyses of published data to isolate confounding variables .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?
- Methodological Answer : SAR studies should involve systematic modifications to the thiazole, pyridine, or nitro groups. For example:
- Replace the 4-methylphenyl group on the thiazole ring with halogenated or electron-withdrawing substituents to modulate electronic effects .
- Introduce bioisosteres for the nitro group (e.g., cyano or sulfonamide) to improve metabolic stability .
- Test derivatives in parallel using high-throughput screening and molecular docking to predict target interactions .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodological Answer : Perform molecular dynamics simulations to study binding stability with putative targets (e.g., COX-2 or kinases). Density Functional Theory (DFT) calculations can predict reactive sites for nitro-group reduction, aiding in understanding metabolic pathways . Pair these with pharmacophore modeling to design analogs with improved affinity, as demonstrated in selective COX-2 inhibitor studies .
Q. What approaches mitigate stability or solubility challenges in preclinical development?
- Methodological Answer : For solubility, explore co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., hydrochloride salts) . Stability under physiological conditions can be assessed via accelerated degradation studies (e.g., exposure to light, heat, or varying pH). Lyophilization improves long-term storage for hygroscopic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
